molecular formula C19H29N3O4S B2564510 N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide CAS No. 1421509-54-7

N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2564510
CAS RN: 1421509-54-7
M. Wt: 395.52
InChI Key: YYGWYONOBJWEJU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide is a chemical compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis and biological evaluation of various heterocyclic compounds, including those with morpholine and thiazepane structures, which are known for their potential as anti-inflammatory, analgesic, and anti-cancer agents. For example, novel compounds derived from visnaginone and khellinone have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential therapeutic applications in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Crystal Structure Analysis

The crystal structure analysis of compounds similar to N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been carried out to understand the molecular configuration and hydrogen bonding interactions. These studies are crucial for drug design and development, providing insights into the molecular basis of compound reactivity and interaction with biological targets (Prabhuswamy et al., 2016).

Advanced Material Applications

Compounds featuring morpholine and thiazepane rings have also found applications in material science, such as in the development of photoinitiators for ultraviolet-curable coatings. These materials offer potential advancements in coatings technologies, providing efficient curing processes under UV light, which is vital for various industrial applications (Angiolini et al., 1997).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-24-17-5-4-15(12-18(17)25-2)20-19(23)22-6-3-11-27-14-16(22)13-21-7-9-26-10-8-21/h4-5,12,16H,3,6-11,13-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGWYONOBJWEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCCSCC2CN3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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